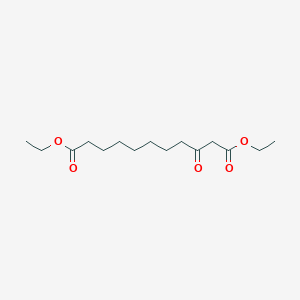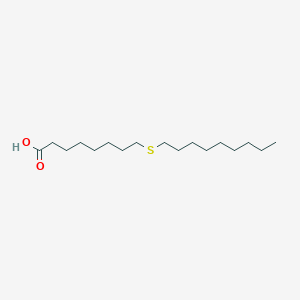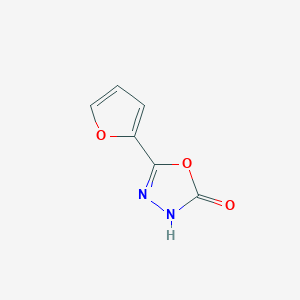
5-(Furan-2-il)-1,3,4-oxadiazol-2(3H)-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives is typically initiated from furan-2-carboxylic acid hydrazide. Through a series of reactions, including the Mannich reaction and the preparation of methyl derivatives, these compounds are synthesized and confirmed by various analytical techniques, such as IR and 1H-NMR spectra, demonstrating their structural integrity and the feasibility of synthesizing oxadiazole derivatives with furan components (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives has been extensively characterized by spectroscopic methods such as multinuclear NMR spectroscopy, IR spectroscopy, and elemental analysis. Single crystal X-ray diffraction methods have further confirmed the structures, revealing detailed insights into their molecular geometry and the positioning of furan and oxadiazole rings within the compound, thus providing a solid foundation for understanding the chemical behavior of these molecules (Yu et al., 2017).
Chemical Reactions and Properties
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan serves as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives, showcasing the versatility of 1,2,4-oxadiazole compounds in chemical synthesis. The reactions involve acylation, oxidation to azo and nitro groups, and transformations of the oxadiazole ring, highlighting the compound's reactivity and potential for creating a wide range of chemical structures (Stepanov, Dashko, & Stepanova, 2019).
Physical Properties Analysis
The physical properties of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have been studied through methods like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These studies indicate moderate thermal stabilities for these compounds, making them suitable for various applications that require specific thermal behavior (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties and reactivity of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives are characterized by their ability to undergo various chemical reactions, including nucleophilic substitution reactions, which lead to the formation of novel compounds. These reactions are crucial for expanding the range of potential applications of these compounds in materials science and organic synthesis (Liu Zhe, 2009).
Aplicaciones Científicas De Investigación
Inhibición de Sirtuina 2 (SIRT2)
El compuesto se ha identificado como un posible inhibidor de Sirtuina 2 (SIRT2) . SIRT2 es un miembro de la familia de sirtuinas y se ha considerado un objetivo farmacológico prometedor en el cáncer, las enfermedades neurodegenerativas, la diabetes tipo II y las infecciones bacterianas . Por lo tanto, los inhibidores de SIRT2 se han visto involucrados en estrategias de tratamiento efectivas para las enfermedades relacionadas .
Actividad Antibacteriana
El compuesto ha mostrado niveles potentes de actividad inhibitoria contra una variedad de diferentes bacterias Gram-positivas, incluyendo aislados clínicos multirresistentes . Los valores de concentración inhibitoria mínima (MIC) se encontraban en el rango de 2–16 μg/mL . Sin embargo, ninguno de los compuestos exhibió ninguna actividad contra la bacteria Gram-negativa Escherichia coli 1356 a 64 μg/mL .
Actividad Antimicrobiana
El compuesto se ha sintetizado y evaluado por su actividad antimicrobiana . Se ha encontrado que es efectivo contra varios aislados clínicos multirresistentes .
Tratamiento del Cáncer
Debido a su efecto inhibitorio sobre SIRT2, el compuesto tiene aplicaciones potenciales en el tratamiento del cáncer . SIRT2 se ha identificado como un objetivo farmacológico prometedor en el cáncer, y los inhibidores de SIRT2 se han visto involucrados en estrategias de tratamiento efectivas
Mecanismo De Acción
Target of Action
Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .
Mode of Action
Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.
Result of Action
Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.
Action Environment
It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.
Direcciones Futuras
Propiedades
IUPAC Name |
5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNURLUEDZPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326211 | |
| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103418-56-0 | |
| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



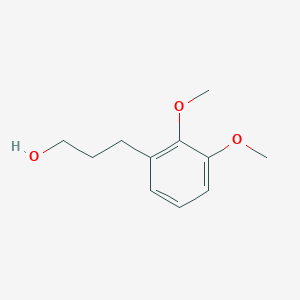

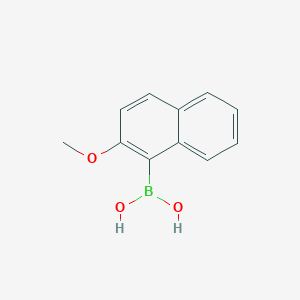
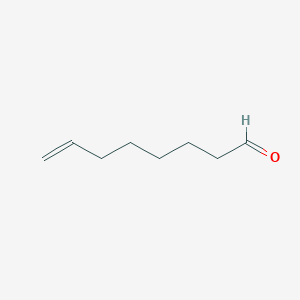
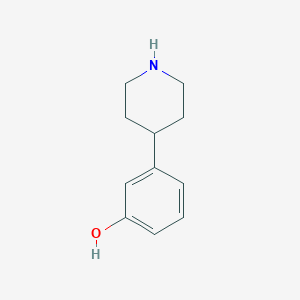

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
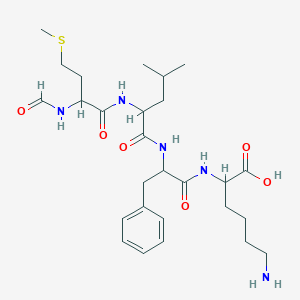
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
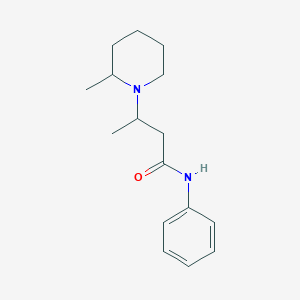
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
